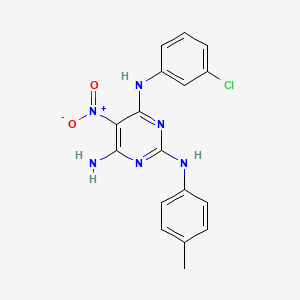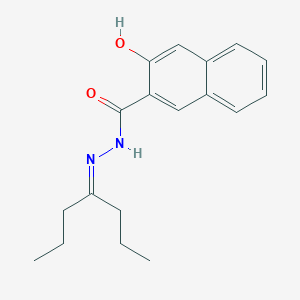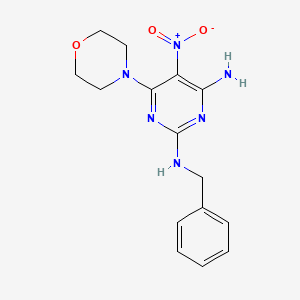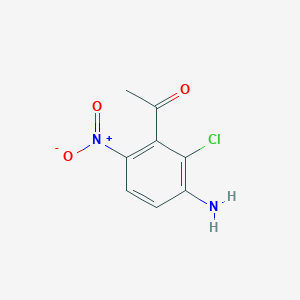![molecular formula C18H21ClN6 B12465152 1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465152.png)
1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group and the N-[(1-ethylpyrrolidin-2-yl)methyl] moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase active sites. This binding inhibits the kinase activity, thereby blocking the signaling pathways that promote cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell cancers.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of certain kinases, making it a valuable compound for targeted cancer therapy .
Propriétés
Formule moléculaire |
C18H21ClN6 |
|---|---|
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21ClN6/c1-2-24-8-4-7-15(24)10-20-17-16-11-23-25(18(16)22-12-21-17)14-6-3-5-13(19)9-14/h3,5-6,9,11-12,15H,2,4,7-8,10H2,1H3,(H,20,21,22) |
Clé InChI |
UILVTVFGASFKBF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)

![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)

![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)


![N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)

